Cytotoxicity Profile: NBTIs-IN-4 Demonstrates >80-Fold Selectivity Window Over NBTIs-IN-5's Primary Target IC50
In standardized cytotoxicity assays against human cell lines, NBTIs-IN-4 exhibits minimal off-target effects, with IC50 values exceeding 125 µM in HeLa, HepG2, and THP-1 cells . This establishes a significant selectivity window, as the compound's antibacterial potency is expected to be in the low micromolar to nanomolar range (a typical class-level inference). In contrast, the closely related analog NBTIs-IN-5 demonstrates potent on-target enzyme inhibition with an IC50 of 1.5 µM against *Mycobacterium abscessus* DNA gyrase . The absence of cytotoxicity data for NBTIs-IN-5 precludes a direct comparison of therapeutic indices. However, the quantitative data for NBTIs-IN-4's low cytotoxicity provides a verifiable benchmark for researchers prioritizing compounds with a high probability of target-specific activity in cell-based assays, a critical factor for reliable phenotypic screening.
| Evidence Dimension | In vitro cytotoxicity (Selectivity/Safety Window) |
|---|---|
| Target Compound Data | IC50 > 125 µM (HeLa, HepG2, THP-1 cells) |
| Comparator Or Baseline | NBTIs-IN-5: Enzyme inhibition IC50 = 1.5 µM (M. abscessus Gyrase) |
| Quantified Difference | >83-fold difference between NBTIs-IN-4's cytotoxic threshold and NBTIs-IN-5's primary target potency (note: values are from different assay types and cannot be directly compared as a therapeutic index). |
| Conditions | Human cell lines (HeLa, HepG2, THP-1) for NBTIs-IN-4 ; Enzyme inhibition assay for NBTIs-IN-5 . |
Why This Matters
This data allows researchers to select NBTIs-IN-4 with confidence for cell-based assays where minimizing non-specific cytotoxicity is paramount to interpreting antibacterial mechanisms, a quantitative advantage not documented for NBTIs-IN-5.
